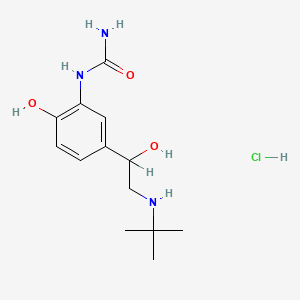

Carbuterol hydrochloride

Übersicht

Beschreibung

Carbuterol hydrochloride is a short-acting β2 adrenoreceptor agonist . It is related to isoproterenol, with selectivity for airway smooth muscle receptors .

Molecular Structure Analysis

The molecular formula of Carbuterol hydrochloride is C13H21N3O3 . The molar mass is 267.329 g·mol−1 . The structure is a racemic mixture .Physical And Chemical Properties Analysis

Carbuterol hydrochloride has a molecular weight of 303.7851 . The exact physical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Application in Respiratory Medicine: Bronchodilator for Asthma Management

Scientific Field

Respiratory Medicine

Application Summary

Carbuterol hydrochloride is primarily used as a bronchodilator in the management of asthma. It functions by relaxing the muscles in the airways, leading to improved airflow to the lungs.

Experimental Procedures

In a study, Carbuterol hydrochloride was administered orally in a 2-mg dosage, three times daily, to patients with bronchial asthma. This was compared with a 25-mg dosage of ephedrine sulfate, also administered three times daily. The study followed a double-blind, randomized protocol over ten-day periods .

Results

The results indicated that Carbuterol hydrochloride led to a significant increase in forced expiratory volume in one second and midmaximal expiratory flow rate over a four-hour period compared to ephedrine. No side effects were reported at the given dosage, suggesting that Carbuterol is a safer and more effective bronchodilator than ephedrine .

Application in Pharmacology: Selective Bronchodilator Agent

Scientific Field

Pharmacology

Application Summary

Carbuterol hydrochloride has been evaluated for its bronchodilator and cardiovascular actions, demonstrating selectivity for tracheobronchial smooth muscle over cardiac muscle.

Experimental Procedures

The compound’s mechanism of action and acute toxicity were assessed through various routes of administration in animal species. Comparisons were made with isoproterenol and salbutamol, with evaluations of bronchodilator potency and cardiovascular-stimulant activity .

Results

Carbuterol showed potent bronchodilator activity and a greater separation between bronchodilator and cardiovascular-stimulant activity, especially in doses producing bronchodilation after oral administration in conscious guinea pigs. Acute toxicity studies indicated a wide safety margin for Carbuterol .

Application in Clinical Trials: Beta-Adrenergic Agonist Comparison

Scientific Field

Clinical Research

Application Summary

Carbuterol hydrochloride’s efficacy as a beta-adrenergic agonist was compared with other bronchodilators in clinical trials to assess its therapeutic potential.

Experimental Procedures

Patients with bronchial asthma were administered Carbuterol hydrochloride, and its bronchodilator effects were compared with those of ephedrine sulfate. The study employed a double-blind, randomized approach to ensure unbiased results .

Results

Carbuterol hydrochloride demonstrated a more effective bronchodilator response than ephedrine sulfate, with significant improvements in lung function tests and no observed side effects at the tested dosage .

Application in Veterinary Medicine: Animal Bronchodilator

Scientific Field

Veterinary Medicine

Application Summary

In veterinary medicine, Carbuterol hydrochloride has been used as a bronchodilator for animals, showing effectiveness in various species.

Experimental Procedures

The bronchodilator and cardiovascular actions of Carbuterol were evaluated in cats, dogs, and guinea pigs. The drug’s potency and duration of action were compared with those of isoproterenol and salbutamol .

Results

Carbuterol exhibited potent bronchodilator activity in animals, with a duration of action at least 10 times that of isoproterenol. It was found to be roughly equivalent to salbutamol in terms of potency and duration of action .

Application in Drug Development: Beta-Adrenergic Selectivity

Scientific Field

Drug Development

Application Summary

Carbuterol hydrochloride’s selectivity for beta-adrenergic receptors makes it a candidate for further drug development, particularly for respiratory conditions.

Experimental Procedures

In vitro studies were conducted to determine Carbuterol’s selectivity for bronchial smooth muscle relative to cardiac and vascular tissues. Its action as a direct-acting beta-adrenergic agonist was confirmed .

Results

The studies showed that Carbuterol is a selective beta-adrenergic bronchodilator, effective in several species, including humans. It was found to be independent of endogenous catecholamine release and devoid of alpha-adrenergic actions .

Application in Comparative Pharmacology: Efficacy and Safety Evaluation

Scientific Field

Comparative Pharmacology

Application Summary

Comparative pharmacology studies have been conducted to evaluate the efficacy and safety of Carbuterol hydrochloride relative to other bronchodilators.

Experimental Procedures

Carbuterol’s bronchodilator effect was compared with that of ephedrine sulfate in patients with bronchial asthma. The study measured forced expiratory volume and midmaximal expiratory flow rate to assess efficacy .

Results

The comparative study concluded that Carbuterol hydrochloride is a safer and more effective bronchodilator than ephedrine, with a decrease in bronchodilator response to both drugs noticed on the tenth day of treatment .

This analysis provides a detailed look at the various applications of Carbuterol hydrochloride in scientific research, highlighting its potential as a selective bronchodilator with a wide safety margin and effectiveness across different species.

Application in Cardiovascular Research: Cardiovascular Safety Profile

Scientific Field

Cardiovascular Research

Application Summary

Carbuterol hydrochloride has been studied for its cardiovascular safety profile, given its selective action on bronchial smooth muscle over cardiac muscle.

Experimental Procedures

The cardiovascular effects of Carbuterol were assessed in comparison to other bronchodilators like isoproterenol and salbutamol. The studies involved in vitro and in vivo evaluations in animal models, focusing on the drug’s selectivity and potency .

Results

The findings indicated that Carbuterol has a lower vasodepressor potency compared to isoproterenol, suggesting a reduced risk of cardiovascular side effects. This selectivity makes it a safer option for patients with respiratory conditions who may have concomitant cardiovascular issues .

Application in Toxicology: Acute Toxicity Evaluation

Scientific Field

Toxicology

Application Summary

The acute toxicity of Carbuterol hydrochloride has been evaluated to determine its safety margin.

Experimental Procedures

Acute toxicity studies were conducted in mice, rats, and guinea pigs to assess the safety of Carbuterol. These studies measured the lethal dose and observed the side effects at various dosages .

Results

Carbuterol demonstrated a wide safety margin in acute toxicity studies, indicating that it is a relatively safe compound for use in both human and veterinary medicine .

Application in Pharmacokinetics: Drug Metabolism and Stability

Scientific Field

Pharmacokinetics

Application Summary

Research into the degradative behavior of Carbuterol hydrochloride in aqueous solutions contributes to understanding its stability and metabolism.

Experimental Procedures

Studies were conducted to analyze the stability of Carbuterol in various conditions, including different pH levels and temperatures, to predict its shelf life and optimal storage conditions .

Results

The results provided valuable information on the degradation pathways of Carbuterol, which is crucial for developing stable formulations and determining appropriate dosing regimens .

Application in Pulmonary Pharmacology: Bronchodilator Mechanism of Action

Scientific Field

Pulmonary Pharmacology

Application Summary

Carbuterol hydrochloride’s mechanism of action as a bronchodilator has been a subject of research to understand its therapeutic effects better.

Experimental Procedures

In vitro studies were performed to examine Carbuterol’s selectivity for beta-adrenergic receptors in bronchial smooth muscle. These studies helped clarify how Carbuterol induces bronchodilation .

Results

The studies confirmed that Carbuterol is a direct-acting beta-adrenergic agonist, which is not dependent on endogenous catecholamine release, and is devoid of alpha-adrenergic actions. This specificity contributes to its effectiveness as a bronchodilator with minimal side effects .

Application in Environmental Health: Impact on Airway Microbiome

Scientific Field

Environmental Health

Application Summary

The impact of inhaled substances like Carbuterol on the airway microbiome is an emerging field of research, given the dynamic nature of the microbiome in respiratory health.

Experimental Procedures

Research has focused on understanding how inhaled compounds, including bronchodilators, interact with the airway microbiome and influence respiratory disease development and progression .

Results

Preliminary findings suggest that the airway microbiome may play a role in mediating the response to inhaled bronchodilators, although more research is needed to elucidate these interactions .

Application in Clinical Pharmacology: Comparative Efficacy Studies

Scientific Field

Clinical Pharmacology

Application Summary

Comparative studies have been conducted to evaluate the efficacy of Carbuterol hydrochloride against other bronchodilators in clinical settings.

Experimental Procedures

Clinical trials compared the bronchodilator effects of Carbuterol with drugs like ephedrine sulfate in patients with bronchial asthma, using spirometric standards to measure lung function .

Results

Carbuterol was found to be a more effective and safer bronchodilator than ephedrine, with significant improvements in lung function tests and no observed side effects at the tested dosage .

Eigenschaften

IUPAC Name |

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3.ClH/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWYYBXPBFQGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34866-47-2 (Parent) | |

| Record name | Carbuterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60956352 | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbuterol hydrochloride | |

CAS RN |

34866-46-1 | |

| Record name | Carbuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbuterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-[2-[(tert-butyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]uronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F3U654FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

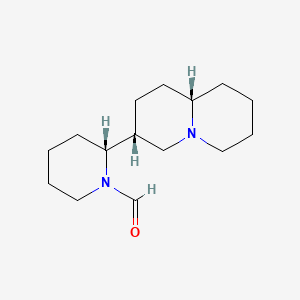

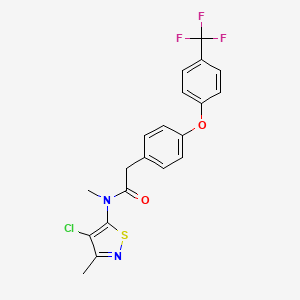

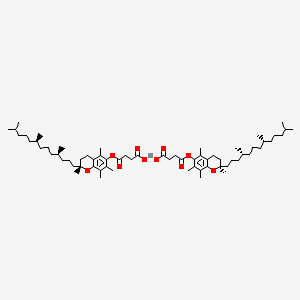

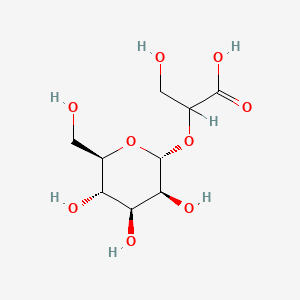

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.